6-Propylpyrrolo[1,2-a]pyrimidine
Description
6-Propylpyrrolo[1,2-a]pyrimidine (CAS No. 61382-72-7) is a bicyclic heterocyclic compound comprising a pyrrolidine ring fused with a pyrimidine ring, substituted with a propyl group at the 6-position. Its molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol . Key structural features include:
- Hydrogen bonding capacity: 1 donor and 2 acceptors, suggesting moderate polar interactions .
- Lipophilicity: A calculated XlogP value of 4.1 (analogous to the heptyl derivative in ), indicating moderate hydrophobicity .
- Stereochemistry: Contains 2 undefined stereocenters, which may influence its biological activity .
The compound’s SMILES string (CCCC1CCC2N1CCCN2) and InChIKey (DUTNVHYNPADPGH-UHFFFAOYSA-N) confirm its fused bicyclic architecture with a propyl side chain .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
6-propylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3 |
InChI Key |
NBORXMZYXNUXJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C2N1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder protocol. This method utilizes 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions including ring-closure and microwave-induced retro Diels-Alder reactions to yield the desired product .
Industrial Production Methods
Industrial production of 6-Propylpyrrolo[1,2-a]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Propylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-Propylpyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Propylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Structural Analogues: Alkyl-Substituted Pyrrolo[1,2-a]pyrimidines
The propyl derivative is compared below with 6-heptyloctahydropyrrolo[1,2-a]pyrimidine (CAS data from ), highlighting the impact of alkyl chain length on physicochemical properties:
*Note: XlogP for the propyl derivative inferred from structural similarity to the heptyl analog.
Key Findings :
- Both compounds exhibit high conformational flexibility (6 rotatable bonds), which may affect binding to biological targets .
Pyrimido[1,2-a]pyrimidine Derivatives
Pyrimido[1,2-a]pyrimidines (e.g., ethyl pyrimido[1,2-a]pyrimidine-3-carboxylates) share structural similarities but feature an additional pyrimidine ring instead of pyrrolidine. Key comparisons include:
Key Findings :
- Pyrimido[1,2-a]pyrimidines exhibit weak antioxidant and antibacterial activity, attributed to the lack of enolizable amide groups .
Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidines (e.g., compounds from ) differ in their fused imidazole ring, enabling diverse pharmacological activities:
Key Findings :
Biological Activity
6-Propylpyrrolo[1,2-a]pyrimidine is a compound that belongs to the class of pyrrolo-pyrimidines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The biological activity of 6-Propylpyrrolo[1,2-a]pyrimidine is primarily attributed to its interaction with various biological targets. Notably, it has been shown to exhibit antiproliferative effects through the following mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor of enzymes involved in nucleotide biosynthesis, particularly through the inhibition of GARFTase (Glycinamide ribonucleotide formyltransferase) which is crucial for purine metabolism. This inhibition leads to reduced proliferation of tumor cells by limiting their ability to synthesize nucleotides necessary for DNA replication .
- Transport Mechanisms : 6-Propylpyrrolo[1,2-a]pyrimidine utilizes specific transporters such as folate receptors (FR) and human proton-coupled folate transporter (hPCFT) for cellular uptake. This targeted delivery enhances its efficacy against tumor cells expressing these transporters .
Biological Activities
Research indicates that 6-Propylpyrrolo[1,2-a]pyrimidine exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including KB and IGROV1 human tumor cells. The antiproliferative effects were found to be dose-dependent and reversible by adenosine, indicating its role in disrupting purine nucleotide synthesis .
- Neuroprotective Effects : Compounds within the pyrrolo[1,2-a]pyrimidine class have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease and Lewy body dementia. They show promise due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Case Studies
Several studies have explored the efficacy and safety profiles of 6-Propylpyrrolo[1,2-a]pyrimidine:
Study 1: Antiproliferative Effects
In a fluorescence-based cytotoxicity screen, 6-Propylpyrrolo[1,2-a]pyrimidine demonstrated a remarkable potency against tumor cell proliferation. The study compared its effects with classical antifolate inhibitors and showed that it was significantly more effective at lower concentrations .
Study 2: Neuroprotective Potential
A study on the neuroprotective properties of pyrrolo-pyrimidines found that 6-Propylpyrrolo[1,2-a]pyrimidine could potentially mitigate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling pathways while reducing side effects commonly associated with traditional treatments like levodopa .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrrolo-pyrimidines indicates that modifications at specific positions can enhance biological activity. For instance:
| Compound Structure | Activity | Notes |
|---|---|---|
| 6-Propyl variant | High anticancer activity | Inhibits GARFTase effectively |
| Thienoyl-substituted | Enhanced selectivity for FR | Improved uptake in tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
